2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and growth .
Mode of Action
This compound interacts with its target, tyrosine kinase, by inhibiting its activity . This inhibition disrupts the signal transduction cascades, leading to changes in the activation of proteins that regulate cell division, survival, and growth .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects multiple biochemical pathways. One key pathway is the signal transducer and activator of transcription 6 (STAT6) pathway . The disruption of this pathway leads to downstream effects that can influence cell proliferation and survival .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of cell death . This is achieved through the up-regulation of pro-apoptotic genes like P53 and BAX, and down-regulation of anti-apoptotic genes like Bcl2 . Additionally, it has been observed to cause cell cycle arrest at the G1/S phase in MCF7 cells .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell cycle progression, leading to cell cycle arrest at specific phases . Furthermore, this compound can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target . For example, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as under inert gas at low temperatures . Prolonged exposure to environmental factors, such as light and moisture, can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of a pyrrolopyrimidine precursor. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides and reduction to yield dihydropyrrolopyrimidines.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki and Heck coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyrimidines with various functional groups.
Oxidation: N-oxides of pyrrolopyrimidine.
Coupling Reactions: Biaryl derivatives with extended conjugation.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key intermediate in the development of kinase inhibitors, which are important in cancer therapy.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. The methyl group at the 5-position can enhance the compound’s lipophilicity, potentially improving its cell permeability and bioavailability . Additionally, the specific substitution pattern can affect the compound’s binding affinity and selectivity towards different kinases, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-6-5(4)3-10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANYVMUNLQUYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743146 | |
Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909562-81-8 | |
Record name | 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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